molecular formula C15H14F3NO4S B288524 2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No. B288524
M. Wt: 361.3 g/mol
InChI Key: IGAPWRVCBFBEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide, also known as TFB-TBOA, is a potent and selective blocker of the glutamate transporter EAAT1. This compound has been widely used in scientific research to investigate the role of glutamate transporters in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide blocks EAAT1 by binding to the glutamate binding site, thereby preventing the transport of glutamate into astrocytes. This results in increased extracellular glutamate levels, which can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has been shown to increase extracellular glutamate levels in the brain, leading to excitotoxicity and neuronal damage. This compound has also been shown to induce seizures in animal models, highlighting the importance of glutamate transporters in the regulation of neuronal excitability.

Advantages and Limitations for Lab Experiments

2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is a highly selective blocker of EAAT1, making it a valuable tool for investigating the role of this transporter in neurological disorders. However, the use of 2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide in lab experiments requires careful consideration of the concentration and duration of exposure, as high concentrations or prolonged exposure can lead to non-specific effects and cell damage.

Future Directions

Future research using 2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide could focus on investigating the role of EAAT1 in specific neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. Additionally, the development of more selective and potent inhibitors of EAAT1 could provide new insights into the role of this transporter in health and disease.

Synthesis Methods

The synthesis of 2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide involves several steps, including the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-(trifluoromethyl)aniline, followed by the addition of sodium hydride and N,N-dimethylformamide. The resulting product is then purified by column chromatography to obtain 2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide in high purity.

Scientific Research Applications

2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has been extensively used in scientific research to investigate the role of glutamate transporters in neurological disorders. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, and dysfunction of these transporters has been implicated in several neurological disorders. 2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide has been used to selectively block EAAT1, which is predominantly expressed in astrocytes, to study the contribution of this transporter to neurological disorders.

properties

Product Name

2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

Molecular Formula

C15H14F3NO4S

Molecular Weight

361.3 g/mol

IUPAC Name

2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C15H14F3NO4S/c1-22-10-7-8-13(23-2)14(9-10)24(20,21)19-12-6-4-3-5-11(12)15(16,17)18/h3-9,19H,1-2H3

InChI Key

IGAPWRVCBFBEQI-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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